molecular formula C14H12ClFN2OS B5729470 1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea

1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea

Cat. No.: B5729470
M. Wt: 310.8 g/mol
InChI Key: AGZGXFFVXGTAGS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group (-CSNH-) attached to a 5-chloro-2-methoxyphenyl and a 2-fluorophenyl group

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 2-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and alkylating agents.

    Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Preliminary research suggests that it may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials, particularly in the field of polymer science.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic rings may also participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-(2-fluorophenyl)thiourea: Similar structure but with a different substitution pattern on the aromatic ring.

    1-(5-Chloro-2-methoxyphenyl)-3-phenylthiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(5-Chloro-2-methoxyphenyl)-3-(4-fluorophenyl)thiourea: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2OS/c1-19-13-7-6-9(15)8-12(13)18-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGXFFVXGTAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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